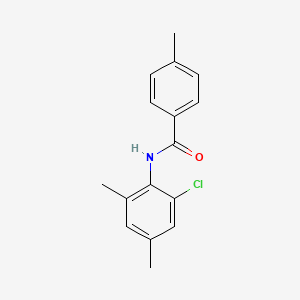

N-(2-chloro-4,6-dimethylphenyl)-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-chloro-4,6-dimethylphenyl)-4-methylbenzamide is a chemical compound of interest due to its structural and functional properties. While the specific compound's detailed studies are scarce, research on closely related compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

Synthesis of benzamide derivatives, including those similar to N-(2-chloro-4,6-dimethylphenyl)-4-methylbenzamide, often involves acylation reactions using benzoyl chloride or benzoic acid derivatives with appropriate amines or alcohols under controlled conditions. The synthesis processes are characterized by the specificity of reactants and the optimization of reaction conditions to achieve the desired product with high purity and yield. The structural characterization of synthesized compounds is commonly achieved using spectroscopic methods like NMR, IR, and X-ray crystallography, providing insights into the molecular architecture and confirmation of the synthetic pathway's success (Al Mamari & Al Lawati, 2019).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often elucidated using techniques such as single-crystal X-ray diffraction, which reveals the spatial arrangement of atoms and the geometry of the molecule. Studies have shown that these compounds can exhibit various conformations influenced by intramolecular interactions and the steric effects of substituents. The detailed analysis of molecular structures aids in understanding the compound's reactivity and interaction with other molecules (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical behavior of N-(2-chloro-4,6-dimethylphenyl)-4-methylbenzamide and related compounds can be influenced by the presence of functional groups, such as the benzamide moiety, which participates in various chemical reactions. These compounds can undergo reactions like hydrolysis, amidation, and substitution, depending on the reactants and conditions employed. The chemical properties are crucial for designing synthetic routes and understanding the compound's potential applications in various fields (Gowda et al., 2008).

Propiedades

IUPAC Name |

N-(2-chloro-4,6-dimethylphenyl)-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c1-10-4-6-13(7-5-10)16(19)18-15-12(3)8-11(2)9-14(15)17/h4-9H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUPVNZFZHDBNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B5658923.png)

![2,3-dimethyl-6-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5658924.png)

![ethyl 4-[(2-methoxyphenyl)amino]-6-methyl-3-quinolinecarboxylate](/img/structure/B5658935.png)

![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[4-(methylamino)-2-pyrimidinyl]-3-pyrrolidinol](/img/structure/B5658953.png)

![3-{2-oxo-2-[(1S*,5R*)-3-(2-pyrazinylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5658955.png)

![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-pyrazinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5658979.png)

![2-(ethylamino)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5658987.png)

![ethyl 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5658999.png)

![5-acetyl-1'-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5659014.png)

![methyl [(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetate](/img/structure/B5659016.png)

![butyl 2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B5659020.png)